Cas no 883973-99-7 (FBPase-1 inhibitor-1)

FBPase-1 inhibitor-1 is a potent and selective small-molecule inhibitor targeting fructose-1,6-bisphosphatase-1 (FBPase-1), a key enzyme in gluconeogenesis. By selectively inhibiting FBPase-1, this compound effectively suppresses hepatic glucose production, making it a promising candidate for metabolic disorder research, particularly in type 2 diabetes. Its high specificity minimizes off-target effects, ensuring reliable experimental outcomes. The inhibitor exhibits favorable pharmacokinetic properties, including good solubility and stability, facilitating in vitro and in vivo studies. Its well-characterized mechanism of action provides a valuable tool for investigating gluconeogenic pathways and developing novel therapeutic strategies. Suitable for biochemical and cellular assays, FBPase-1 inhibitor-1 offers researchers a robust compound for metabolic disease research.
FBPase-1 inhibitor-1 structure
FBPase-1 inhibitor-1 structure
Product name:FBPase-1 inhibitor-1
CAS No:883973-99-7
MF:C13H7Cl3N2O3S
MW:377.63027882576
CID:3379016

FBPase-1 inhibitor-1 Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONAMIDE, 2,5-DICHLORO-N-(5-CHLORO-2-BENZOXAZOLYL)-
    • FBPase-1 inhibitor-1
    • 2,5-Dichloro-N-(5-chloro-2-benzoxazolyl)benzenesulfonamide (ACI)
    • Inchi: 1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18)
    • InChI Key: JCXZHFCBNFFHRC-UHFFFAOYSA-N
    • SMILES: O=S(C1C(Cl)=CC=C(Cl)C=1)(NC1OC2C(=CC(=CC=2)Cl)N=1)=O

Experimental Properties

  • Solubility: Soluble in DMSO
  • Sensitiveness: Light Sensitive

FBPase-1 inhibitor-1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F792450-50mg
FBPase-1 Inhibitor
883973-99-7
50mg
$661.00 2023-05-18
eNovation Chemicals LLC
Y1258402-100mg
FBPase-1 Inhibitor
883973-99-7 98%
100mg
$170 2024-06-06
eNovation Chemicals LLC
Y1258402-250mg
FBPase-1 Inhibitor
883973-99-7 98%
250mg
$265 2023-09-04
Axon Medchem
3439-50 mg
FBPase-1 inhibitor
883973-99-7 99%
50mg
€360.00 2023-07-10
TRC
F792450-10mg
FBPase-1 Inhibitor
883973-99-7
10mg
$173.00 2023-05-18
Ambeed
A1209735-250mg
2,5-Dichloro-N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide
883973-99-7 99%
250mg
$220.0 2025-02-20
MedChemExpress
HY-136717-50mg
FBPase-1 inhibitor-1
883973-99-7 99.37%
50mg
¥3380 2023-08-31
TRC
F792450-100mg
FBPase-1 Inhibitor
883973-99-7
100mg
$ 800.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ137-250mg
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzene-1-sulfonamide
883973-99-7 95%
250mg
¥950.0 2024-04-15
1PlusChem
1P00H3C1-100mg
FBPase-1 Inhibitor
883973-99-7 98%
100mg
$94.00 2025-02-28

FBPase-1 inhibitor-1 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  130 °C
Reference
Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase
Lai, Chunqiu; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(7), 1807-1810

FBPase-1 inhibitor-1 Raw materials

FBPase-1 inhibitor-1 Preparation Products

Additional information on FBPase-1 inhibitor-1

FBPase-1 Inhibitor-1 (CAS No. 883973-99-7): A Comprehensive Overview in Modern Chemical Biology and Medicine

The compound CAS No. 883973-99-7, identified as FBPase-1 Inhibitor-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This inhibitor has garnered considerable attention due to its targeted mechanism of action and potential applications in modulating metabolic pathways, particularly those involving fructose-1,6-bisphosphatase (FBPase-1). FBPase-1 is a key enzyme in glycolysis and gluconeogenesis, making it a critical target for therapeutic intervention in various metabolic disorders.

Recent studies have highlighted the importance of FBPase-1 Inhibitor-1 in understanding and potentially treating conditions such as diabetes, obesity, and certain cancers. The inhibitor's ability to selectively bind to FBPase-1 has opened new avenues for research into metabolic regulation. By inhibiting this enzyme, the compound disrupts the balance of glycolytic and gluconeogenic pathways, which can have profound effects on cellular energy metabolism and homeostasis.

One of the most compelling aspects of FBPase-1 Inhibitor-1 is its potential to serve as a lead compound for the development of novel therapeutics. Researchers have been particularly interested in its structure-activity relationships (SARs) and how modifications can enhance its potency and selectivity. Computational modeling and high-throughput screening have been instrumental in identifying derivatives with improved pharmacokinetic profiles.

In clinical settings, FBPase-1 Inhibitor-1 has shown promise in preclinical trials for its ability to modulate blood glucose levels in animal models of diabetes. The compound's mechanism of action aligns with the growing understanding that dysregulation of metabolic enzymes like FBPase-1 contributes to insulin resistance and hyperglycemia. By targeting this enzyme, the inhibitor may help restore normal glucose homeostasis, offering a new therapeutic strategy for patients with type 2 diabetes.

The synthesis and characterization of CAS No. 883973-99-7 have been refined through advanced chemical methodologies, ensuring high purity and stability. Techniques such as X-ray crystallography have been employed to elucidate the inhibitor's binding interactions with FBPase-1, providing critical insights into its mode of action. These structural details have informed the design of next-generation inhibitors with enhanced efficacy and reduced off-target effects.

Another area of interest is the potential role of FBPase-1 Inhibitor-1 in cancer therapy. Studies suggest that FBPase-1 plays a role in tumor cell proliferation and survival by supporting glycolytic flux. By inhibiting this enzyme, the compound may starve cancer cells of their energy source, leading to reduced growth and increased sensitivity to other chemotherapeutic agents. Preclinical data indicate that FBPase-1 Inhibitor-1 can synergize with existing treatments, potentially improving overall therapeutic outcomes.

The development of FBPase-1 Inhibitor-1 also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. The compound exemplifies how targeted inhibition of metabolic enzymes can lead to novel therapeutic strategies for complex diseases. As research progresses, it is expected that additional derivatives will be developed, further optimizing their pharmacological properties.

Regulatory considerations are also crucial for bringing CAS No. 883973-99-7 into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets safety standards. Additionally, rigorous toxicological studies are necessary to assess its potential side effects before human trials can commence.

The future prospects for FBPase-1 Inhibitor-1 are promising, with ongoing research exploring its applications in other metabolic disorders such as fatty liver disease and polycystic ovary syndrome (PCOS). The compound's ability to modulate key metabolic pathways makes it a versatile tool for investigating disease mechanisms and developing new treatments.

In conclusion, FBPase-1 Inhibitor-1 (CAS No. 883973-99-7) represents a significant advancement in chemical biology and pharmaceutical research. Its targeted inhibition of FBPase-1 holds promise for treating a range of metabolic disorders, including diabetes and cancer. Through continued research and development, this compound is poised to make substantial contributions to modern medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:883973-99-7)FBPase-1 inhibitor-1
A1040355
Purity:99%/99%
Quantity:250mg/1g
Price ($):198.0/533.0